1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol
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Overview
Description
1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol is an organic compound that features a chlorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-{[(4-hydroxyphenyl)methyl]amino}ethan-1-ol
- 1-(4-chlorophenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol
- 1-(4-chlorophenyl)-2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol
Uniqueness
1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol is unique due to the presence of both a chlorophenyl group and a methoxyphenyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1184092-25-8 |
---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.8 |
Purity |
95 |
Origin of Product |
United States |
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